molecular formula C14H21NO3 B12616603 Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate CAS No. 886366-05-8

Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate

Cat. No.: B12616603
CAS No.: 886366-05-8
M. Wt: 251.32 g/mol
InChI Key: PASCYLAFGHJSHW-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a methoxyphenyl group, a methylamino group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Properties

CAS No.

886366-05-8

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate

InChI

InChI=1S/C14H21NO3/c1-4-18-14(16)12(10-15-2)9-11-5-7-13(17-3)8-6-11/h5-8,12,15H,4,9-10H2,1-3H3

InChI Key

PASCYLAFGHJSHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development for Mood Disorders :
    • Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate has been identified as a candidate for drug development targeting mood disorders. The methoxyphenyl group is often associated with neuropharmacological activities, making this compound a potential treatment for conditions such as depression and anxiety.
  • Cancer Therapeutics :
    • Preliminary studies indicate that this compound may possess anticancer properties. Its structural analogs have shown promise in inhibiting tumor growth, suggesting that this compound could be explored further in oncology research.
  • Anticonvulsant Activity :
    • Compounds with similar structural motifs have demonstrated anticonvulsant properties. This compound could be evaluated for its efficacy in treating epilepsy or other seizure disorders .

Research Applications

  • Interaction Studies :
    • Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological effects. Interaction studies can provide insights into its mechanism of action and potential side effects.
  • Structure-Activity Relationship (SAR) Analysis :
    • The compound's unique combination of functional groups makes it an interesting subject for SAR studies. By comparing it with other compounds possessing similar features, researchers can identify which structural elements contribute to its biological activity .

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar ethyl group but lacking the aromatic and amino functionalities.

    Methyl 3-(4-methoxyphenyl)propanoate: Similar aromatic structure but with a different ester group.

    Ethyl benzoate: Contains an aromatic ring and an ester group but lacks the amino functionality.

Uniqueness

Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H23N1O3
  • Molecular Weight : Approximately 305.35 g/mol
  • Structural Features : The compound features an ethyl ester group, a methoxyphenyl moiety, and a methylamino group, which contribute to its pharmacological properties.

1. Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activities. Specifically, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. For instance:

CompoundActivityReference
Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoateAntimicrobial
Various methoxyphenyl derivativesAntibacterial and antifungal

The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Effects

Similar compounds have been studied for their anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially providing therapeutic effects in conditions characterized by excessive inflammation.

3. Antidepressant Potential

Emerging research suggests that this compound could exhibit antidepressant effects through the modulation of neurotransmitter systems. Compounds with methoxyphenyl groups are often associated with enhancing serotonin and norepinephrine levels, which are critical in mood regulation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways involved in mood and cognition.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of related compounds:

  • Antimicrobial Activity : A study demonstrated that derivatives of methoxyphenyl compounds showed significant antibacterial effects against various Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Studies : Research indicated that similar structures can inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic application in inflammatory diseases .
  • Pharmacological Screening : High-throughput screening of related compounds has identified several candidates with promising pharmacological profiles, indicating that this compound might also possess beneficial properties .

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